molecular formula C12H10N2O2 B13008034 Methyl [3,3'-bipyridine]-2-carboxylate

Methyl [3,3'-bipyridine]-2-carboxylate

Cat. No.: B13008034
M. Wt: 214.22 g/mol
InChI Key: NEJJGDPGRCKRJN-UHFFFAOYSA-N
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Description

Methyl [3,3’-bipyridine]-2-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the ester group at the 2-position of the bipyridine framework enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3,3’-bipyridine]-2-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Another method is the Stille coupling reaction, which uses an organotin compound instead of a boronic acid . This reaction also requires a palladium catalyst and similar reaction conditions.

Industrial Production Methods

Industrial production of methyl [3,3’-bipyridine]-2-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalytic systems can be optimized to reduce costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl [3,3’-bipyridine]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of methyl [3,3’-bipyridine]-2-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and redox reactions, influencing molecular targets and pathways . The compound’s ester group can also undergo hydrolysis, releasing the active bipyridine moiety .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 3-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-10(5-3-7-14-11)9-4-2-6-13-8-9/h2-8H,1H3

InChI Key

NEJJGDPGRCKRJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CN=CC=C2

Origin of Product

United States

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